molecular formula C31H40ClN3O13 B606929 (4aR,6R,12aS)-7-chloro-4-(dimethylamino)-1,4a,10,11,12a-pentahydroxy-6-[(4S)-4-(hydroxyamino)-5-methoxy-4,6-dimethyloxan-2-yl]oxy-8-methoxy-6-methyl-3,12-dioxo-5,5a-dihydro-4H-tetracene-2-carboxamide CAS No. 125622-12-0

(4aR,6R,12aS)-7-chloro-4-(dimethylamino)-1,4a,10,11,12a-pentahydroxy-6-[(4S)-4-(hydroxyamino)-5-methoxy-4,6-dimethyloxan-2-yl]oxy-8-methoxy-6-methyl-3,12-dioxo-5,5a-dihydro-4H-tetracene-2-carboxamide

Cat. No. B606929
M. Wt: 698.12
InChI Key: ZMMNIIAMYZOTAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dactylocyclines is novel tetracycline derivatives produced by a Dactylosporangium sp. A screen for antibiotics with activity against tetracycline-resistant microorganisms has led to the isolation of Dactylosporangium sp. (ATCC 53693), a producer of several novel tetracycline derivatives. The major fermentation products, dactylocyclines A and B, were purified and MIC values determined against tetracycline-resistant and tetracycline-sensitive Gram-positive bacteria. The dactylocyclines represent the first naturally occurring tetracycline C2 amides which lack cross resistance with tetracycline.

Scientific Research Applications

Molecular Structure Analysis

  • The molecular structure of compounds similar to the one , such as 6-methyleneoxytetracycline hydrobromide, has been determined through X-ray analysis, which is crucial for understanding their chemical properties and potential applications (Carrondo et al., 1994).

Pharmaceutical Applications

  • Compounds with structures similar to the one have been synthesized and evaluated for their potential as pharmaceutical agents. For example, derivatives of 6-chloro-3,4-dihydro-4-methyl-2H-1,4- benzoxazine-8-carboxamide have been studied as potent serotonin-3 (5-HT3) receptor antagonists (Kuroita et al., 2010).

Antitumor Potential

  • Research on derivatives of the compound, such as N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, has shown potential antitumor properties, highlighting its significance in cancer research (Rewcastle et al., 1986).

Anti-Inflammatory and Analgesic Properties

  • Novel derivatives related to the compound have been developed and evaluated for anti-inflammatory and analgesic activities, indicating their potential use in treating pain and inflammation (Abu‐Hashem et al., 2020).

Ligand Identification in Biomedical Research

  • The compound and its analogs have been identified as specific ligands for polymerase and capsular polysaccharide biosynthesis proteins, which is significant for drug discovery in biomedical research (Sankar & Suresh, 2014).

properties

CAS RN

125622-12-0

Product Name

(4aR,6R,12aS)-7-chloro-4-(dimethylamino)-1,4a,10,11,12a-pentahydroxy-6-[(4S)-4-(hydroxyamino)-5-methoxy-4,6-dimethyloxan-2-yl]oxy-8-methoxy-6-methyl-3,12-dioxo-5,5a-dihydro-4H-tetracene-2-carboxamide

Molecular Formula

C31H40ClN3O13

Molecular Weight

698.12

IUPAC Name

7-chloro-4-(dimethylamino)-3,4a,10,12,12a-pentahydroxy-6-((4-(hydroxyamino)-5-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-8-methoxy-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide

InChI

CC1C(C(CC(O1)OC2(c3c(c(cc(c3Cl)OC)O)C(=O)C4=C(C5(C(=O)C(=C(C(C5(CC42)O)N(C)C)O)C(=O)N)O)O)C)(C)NO)OC

InChI Key

ZMMNIIAMYZOTAD-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2(c3c(c(cc(c3Cl)OC)O)C(=O)C4=C(C5(C(=O)C(=C(C(C5(CC42)O)N(C)C)O)C(=O)N)O)O)C)(C)NO)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Dactylocycline A;  0125622120; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4aR,6R,12aS)-7-chloro-4-(dimethylamino)-1,4a,10,11,12a-pentahydroxy-6-[(4S)-4-(hydroxyamino)-5-methoxy-4,6-dimethyloxan-2-yl]oxy-8-methoxy-6-methyl-3,12-dioxo-5,5a-dihydro-4H-tetracene-2-carboxamide
Reactant of Route 2
(4aR,6R,12aS)-7-chloro-4-(dimethylamino)-1,4a,10,11,12a-pentahydroxy-6-[(4S)-4-(hydroxyamino)-5-methoxy-4,6-dimethyloxan-2-yl]oxy-8-methoxy-6-methyl-3,12-dioxo-5,5a-dihydro-4H-tetracene-2-carboxamide
Reactant of Route 3
(4aR,6R,12aS)-7-chloro-4-(dimethylamino)-1,4a,10,11,12a-pentahydroxy-6-[(4S)-4-(hydroxyamino)-5-methoxy-4,6-dimethyloxan-2-yl]oxy-8-methoxy-6-methyl-3,12-dioxo-5,5a-dihydro-4H-tetracene-2-carboxamide
Reactant of Route 4
(4aR,6R,12aS)-7-chloro-4-(dimethylamino)-1,4a,10,11,12a-pentahydroxy-6-[(4S)-4-(hydroxyamino)-5-methoxy-4,6-dimethyloxan-2-yl]oxy-8-methoxy-6-methyl-3,12-dioxo-5,5a-dihydro-4H-tetracene-2-carboxamide
Reactant of Route 5
(4aR,6R,12aS)-7-chloro-4-(dimethylamino)-1,4a,10,11,12a-pentahydroxy-6-[(4S)-4-(hydroxyamino)-5-methoxy-4,6-dimethyloxan-2-yl]oxy-8-methoxy-6-methyl-3,12-dioxo-5,5a-dihydro-4H-tetracene-2-carboxamide
Reactant of Route 6
Reactant of Route 6
(4aR,6R,12aS)-7-chloro-4-(dimethylamino)-1,4a,10,11,12a-pentahydroxy-6-[(4S)-4-(hydroxyamino)-5-methoxy-4,6-dimethyloxan-2-yl]oxy-8-methoxy-6-methyl-3,12-dioxo-5,5a-dihydro-4H-tetracene-2-carboxamide

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